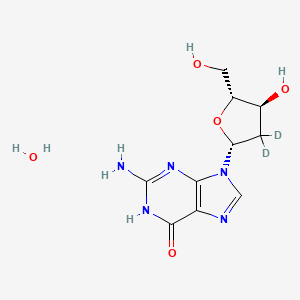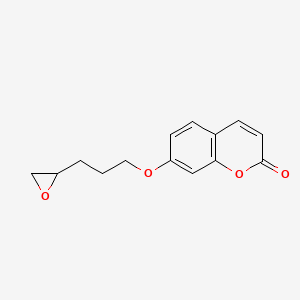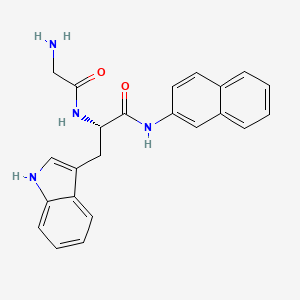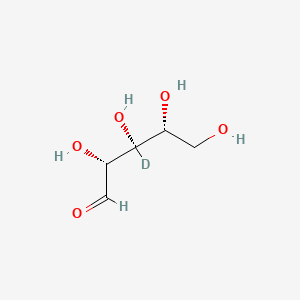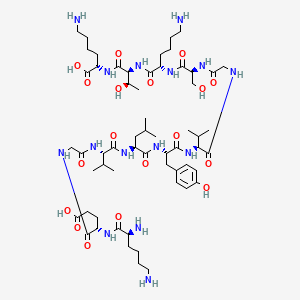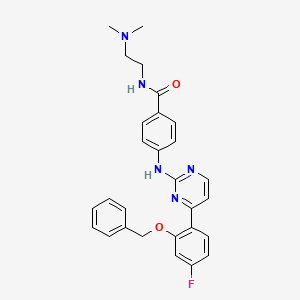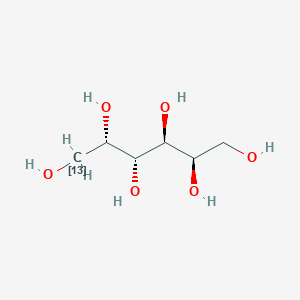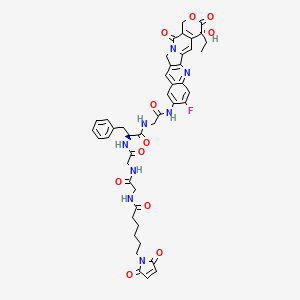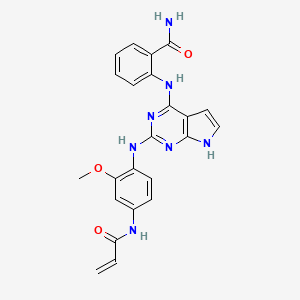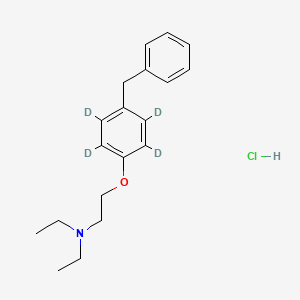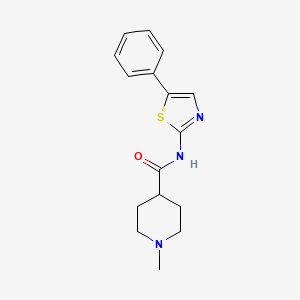
1-Methyl-N-(5-phenylthiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DS12881479 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinase 1 (Mnk1). It has an IC50 value of 21 nM, making it highly effective in inhibiting Mnk1 activity . This compound is primarily used in cancer research due to its ability to modulate translation initiation through the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is known to promote tumorigenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DS12881479 involves several steps, starting with the preparation of the core structure. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the formation of a heterocyclic ring.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of DS12881479 follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up to produce larger quantities of the compound.
Optimization of reaction conditions: Reaction conditions are optimized to maximize yield and minimize impurities.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
DS12881479 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert DS12881479 into reduced forms.
Substitution: Substitution reactions can introduce different substituents into the compound.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting agents: Such as halogens or alkyl groups for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
DS12881479 has a wide range of scientific research applications, including:
Mecanismo De Acción
DS12881479 exerts its effects by inhibiting the activity of Mnk1. The compound binds to the autoinhibited state of Mnk1, stabilizing the Mnk-specific DFD motif in the DFD-out conformation. This prevents Mnk1 from switching to the active conformation, thereby inhibiting its kinase activity . The inhibition of Mnk1 leads to reduced phosphorylation of eIF4E, which in turn affects translation initiation and tumorigenesis .
Comparación Con Compuestos Similares
Similar Compounds
ETC-206: Another Mnk1 inhibitor with similar inhibitory activity.
EB1: A compound that targets Mnk1 with comparable potency.
MK2-IN-3 hydrate: An inhibitor of Mnk1 with similar chemical properties.
Uniqueness
DS12881479 is unique due to its high selectivity and potency in inhibiting Mnk1. Its ability to stabilize the autoinhibited state of Mnk1 sets it apart from other inhibitors, making it a valuable tool in cancer research and drug development .
Propiedades
Fórmula molecular |
C16H19N3OS |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-methyl-N-(5-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H19N3OS/c1-19-9-7-13(8-10-19)15(20)18-16-17-11-14(21-16)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18,20) |
Clave InChI |
BTZKRRFKIKIADV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
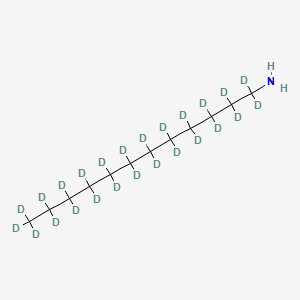
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
